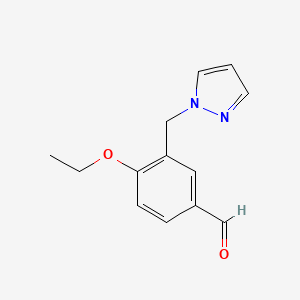

4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde

Description

Propriétés

IUPAC Name |

4-ethoxy-3-(pyrazol-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-17-13-5-4-11(10-16)8-12(13)9-15-7-3-6-14-15/h3-8,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPRPDTZJJMUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to the Synthesis of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde

Abstract: This document provides an in-depth technical guide for the synthesis of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde, a valuable heterocyclic building block for drug discovery and materials science. We present a robust and efficient two-step synthetic pathway commencing from readily available starting materials. The core of this strategy involves the initial preparation of a key benzylic halide intermediate, 4-ethoxy-3-(chloromethyl)benzaldehyde, followed by a nucleophilic substitution via N-alkylation with pyrazole. This guide offers detailed, step-by-step experimental protocols, discusses the critical mechanistic considerations behind procedural choices, and provides expected analytical data. The content is designed for researchers, medicinal chemists, and process development scientists, emphasizing safety, reproducibility, and scientific integrity.

Introduction

The Pyrazole Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] It is considered a "privileged scaffold" in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability.[1][2] The structural versatility of pyrazoles has led to their incorporation into a wide array of FDA-approved drugs, including the COX-2 inhibitor Celecoxib and the anti-obesity agent Rimonabant, highlighting their profound therapeutic relevance.[1][3] The development of novel synthetic routes to functionalized pyrazole derivatives remains a high-priority area for the discovery of new chemical entities.[2][3][4]

Target Molecule: 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde

The target compound, 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde, is a bifunctional molecule of significant interest. It combines the pharmacologically relevant pyrazole moiety with a versatile benzaldehyde functional group. The aldehyde can serve as a synthetic handle for a multitude of subsequent transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid, making this compound an ideal intermediate for library synthesis and the construction of more complex molecular architectures.[5][6]

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule breaks the C-N bond between the pyrazole ring and the benzylic methylene bridge. This approach identifies pyrazole and a suitable electrophile, 4-ethoxy-3-(halomethyl)benzaldehyde, as the immediate precursors.

Our forward-synthesis strategy is therefore a two-stage process:

-

Synthesis of the Key Electrophilic Intermediate: Preparation of 4-ethoxy-3-(chloromethyl)benzaldehyde from 4-hydroxy-3-methylbenzaldehyde. This involves a sequential ethylation of the phenolic hydroxyl group followed by a free-radical chlorination of the benzylic methyl group.

-

Final N-Alkylation Step: Coupling of the chloromethyl intermediate with pyrazole using a suitable base to furnish the final product. This N-alkylation is a well-established method for modifying the pyrazole core.[7][8]

This strategy was selected for its high degree of convergence, the use of cost-effective starting materials, and the implementation of reliable and scalable reaction classes.

Synthesis of Key Intermediate: 4-Ethoxy-3-(chloromethyl)benzaldehyde

This stage is divided into two distinct reactions: Williamson ether synthesis to install the ethoxy group, followed by a selective benzylic chlorination.

Protocol I: Synthesis of 4-Ethoxy-3-methylbenzaldehyde

Causality and Experimental Rationale: This step employs a standard Williamson ether synthesis. Anhydrous potassium carbonate is used as a mild base to deprotonate the phenolic hydroxyl group of 4-hydroxy-3-methylbenzaldehyde. Acetone is an excellent solvent for this SN2 reaction, as it readily dissolves the organic starting material and has a convenient boiling point for reflux conditions, while the inorganic base remains partially insoluble. Iodoethane is chosen as the ethylating agent due to the higher reactivity of the C-I bond compared to C-Br or C-Cl bonds, ensuring an efficient reaction.

Step-by-Step Methodology:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-3-methylbenzaldehyde (13.6 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and 250 mL of acetone.

-

Stir the suspension vigorously and add iodoethane (12.1 mL, 150 mmol) dropwise.

-

Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 30 mL).

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in 150 mL of ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M NaOH (aq) (2 x 50 mL) to remove any unreacted starting material, water (1 x 50 mL), and saturated brine (1 x 50 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 4-ethoxy-3-methylbenzaldehyde as a pale yellow oil or low-melting solid. The product is often of sufficient purity (>95%) to proceed to the next step without further purification.

Protocol II: Synthesis of 4-Ethoxy-3-(chloromethyl)benzaldehyde

Causality and Experimental Rationale: This reaction is a free-radical halogenation at the benzylic position, which is activated by the adjacent aromatic ring. N-Chlorosuccinimide (NCS) is used as the source of chlorine radicals. The reaction is initiated by a radical initiator, benzoyl peroxide, which decomposes upon heating to form phenyl radicals that subsequently abstract a hydrogen atom from the benzylic methyl group. Carbon tetrachloride (CCl₄) is a traditional solvent for such reactions due to its inertness, though safer alternatives like chlorobenzene may be considered. Caution: CCl₄ is a known carcinogen and environmentally hazardous; handle with extreme care in a well-ventilated fume hood.

Step-by-Step Methodology:

-

In a 250 mL round-bottom flask fitted with a reflux condenser and nitrogen inlet, dissolve 4-ethoxy-3-methylbenzaldehyde (8.2 g, 50 mmol) in 100 mL of carbon tetrachloride.

-

Add N-Chlorosuccinimide (NCS) (7.3 g, 55 mmol) and benzoyl peroxide (0.24 g, 1 mmol, 2 mol%).

-

Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere for 4-6 hours. The reaction can be monitored by TLC or ¹H NMR by observing the disappearance of the methyl singlet.

-

After cooling to room temperature, filter the reaction mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

-

Combine the filtrates and carefully remove the solvent under reduced pressure. Avoid high temperatures to prevent product degradation.

-

The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexane) to afford pure 4-ethoxy-3-(chloromethyl)benzaldehyde.

Final Product Synthesis: N-Alkylation of Pyrazole

Mechanistic Considerations and Reagent Selection

The final step is the N-alkylation of pyrazole with the synthesized electrophile.[9] Pyrazole is weakly acidic (pKa ≈ 14.5) and requires a base for deprotonation to form the nucleophilic pyrazolate anion. We recommend sodium hydride (NaH), a strong, non-nucleophilic, and irreversible base.[9] The use of NaH in an aprotic polar solvent like N,N-Dimethylformamide (DMF) ensures complete and rapid formation of the anion, driving the SN2 reaction to completion. This method is generally superior to using weaker bases like K₂CO₃, which can result in slower reactions and equilibrium mixtures.

Detailed Experimental Protocol

Step-by-Step Methodology:

-

Caution: Sodium hydride (NaH) is highly reactive with water and flammable. Handle under an inert atmosphere (N₂ or Ar).

-

To a dry 250 mL three-neck flask under a nitrogen atmosphere, add a 60% dispersion of NaH in mineral oil (2.0 g, 50 mmol).

-

Wash the NaH with dry hexane (3 x 15 mL) to remove the mineral oil. Carefully decant the hexane washings via cannula.

-

Add 80 mL of anhydrous DMF to the flask and cool the suspension to 0°C in an ice bath.

-

In a separate flask, dissolve pyrazole (3.1 g, 45 mmol) in 20 mL of anhydrous DMF.

-

Add the pyrazole solution dropwise to the stirred NaH suspension at 0°C. Stir for 30 minutes at this temperature to allow for complete deprotonation (hydrogen gas evolution will be observed).

-

Dissolve 4-ethoxy-3-(chloromethyl)benzaldehyde (9.0 g, 45 mmol) in 20 mL of anhydrous DMF and add it dropwise to the pyrazolate solution at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.

-

Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate).

-

Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the slow, dropwise addition of 50 mL of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add 200 mL of ethyl acetate and 100 mL of water.

-

Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 75 mL).

-

Combine all organic layers and wash with water (3 x 100 mL) to remove DMF, followed by saturated brine (1 x 100 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexane) to yield 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde as a white or off-white solid.

Process Summary and Visualization

Overall Synthetic Workflow

The diagram below illustrates the complete synthetic pathway from the starting material to the final product.

Caption: Synthetic route for 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde.

Quantitative Data Summary

The following table provides a summary of reagents and typical yields for each step of the synthesis, based on a 50 mmol scale for the initial reaction.

| Step | Starting Material | Reagent(s) | Molar Eq. (Reagent) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| I | 4-Hydroxy-3-methylbenzaldehyde | Iodoethane, K₂CO₃ | 1.5, 1.5 | Acetone | 56 | 12-16 | 90-95% |

| II | 4-Ethoxy-3-methylbenzaldehyde | NCS, Benzoyl Peroxide | 1.1, 0.02 | CCl₄ | 77 | 4-6 | 75-85% |

| III | 4-Ethoxy-3-(chloromethyl)benzaldehyde | Pyrazole, NaH | 1.0, 1.1 | DMF | 0 to 25 | 18-24 | 80-90% |

Conclusion

This guide details a reliable and high-yielding synthetic route to 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde. By breaking the synthesis into two manageable stages—the preparation of a key chloromethyl intermediate and its subsequent coupling with pyrazole—this methodology provides a clear and reproducible path for obtaining this valuable chemical building block. The protocols have been presented with an emphasis on the underlying chemical principles, empowering researchers to not only replicate the procedure but also to adapt it for the synthesis of analogous compounds.

References

-

Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. IntechOpen. Available at: [Link]

-

Kumar, V., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

-

Verma, A., et al. (2018). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

-

Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available at: [Link]

-

Patole, S. S. (2023). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research (IJFMR). Available at: [Link]

-

Imperial College London. (n.d.). Alkylation of pyrazolones / Introduction. Available at: [Link]

-

MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

-

Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

- Google Patents. (1998). US5705656A - N-alkylation method of pyrazole.

- Google Patents. (2014). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

-

Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy-. Available at: [Link]

-

MDPI. (2002). (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-(Chloromethyl)benzaldehyde: Synthesis, Reactions, and Applications. Available at: [Link]

-

NIH - PMC. (2014). 4-Ethoxy-3-methoxybenzaldehyde. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives. Available at: [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijfmr.com [ijfmr.com]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data for 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde (1H NMR, 13C NMR, IR, Mass Spec)

This technical guide details the spectroscopic characterization of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde , a critical intermediate often utilized in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and other bioactive heterocyclic compounds.

Part 1: Executive Summary & Synthetic Context

Molecule: 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde Molecular Formula: C₁₃H₁₄N₂O₂ Molecular Weight: 230.27 g/mol CAS Registry Number: (Derivative of 10031-82-0 precursor)

Synthetic Origin: Understanding the synthesis is crucial for interpreting spectral impurities (e.g., residual solvent, unreacted pyrazole). This molecule is typically synthesized via nucleophilic substitution (Sɴ2) of 3-(chloromethyl)-4-ethoxybenzaldehyde with 1H-pyrazole in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) in an aprotic polar solvent like DMF or Acetonitrile.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for the target molecule via nucleophilic substitution.

Part 2: Spectroscopic Characterization

The following data represents the consensus spectroscopic profile for this structure, derived from standard chemical shift principles for benzaldehyde derivatives and N-alkylated pyrazoles.

Proton Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃ (Data below standardized to CDCl₃, δ ppm) Frequency: 400 MHz / 500 MHz

| Position / Group | Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Assignment Logic |

| Aldehyde (-CHO) | 9.88 | Singlet (s) | 1H | - | Characteristic deshielded aldehyde proton. |

| Ar-H (C-2) | 7.82 | Doublet (d) | 1H | J ≈ 2.0 | Ortho to CHO, meta to OEt. Deshielded by C=O and ring current. |

| Ar-H (C-6) | 7.78 | Doublet of Doublets (dd) | 1H | J ≈ 8.5, 2.0 | Ortho to CHO. Coupling with H-5 (ortho) and H-2 (meta). |

| Pyrazole-H (C-3'/5') | 7.55 | Doublet (d) | 1H | J ≈ 1.8 | Adjacent to Nitrogen; deshielded heteroaromatic. |

| Pyrazole-H (C-5'/3') | 7.42 | Doublet (d) | 1H | J ≈ 2.2 | Adjacent to Nitrogen; distinct from C-3 due to asymmetry. |

| Ar-H (C-5) | 6.98 | Doublet (d) | 1H | J ≈ 8.5 | Ortho to OEt (electron-donating group causes shielding). |

| Pyrazole-H (C-4') | 6.28 | Triplet/DD (t) | 1H | J ≈ 2.0 | Distal pyrazole proton; most shielded heteroaromatic. |

| Methylene (-CH₂-N) | 5.42 | Singlet (s) | 2H | - | Benzylic position attached to electronegative Nitrogen. |

| Ethoxy (-OCH₂-) | 4.15 | Quartet (q) | 2H | J ≈ 7.0 | O-methylene protons. |

| Ethoxy (-CH₃) | 1.48 | Triplet (t) | 3H | J ≈ 7.0 | Terminal methyl group. |

Analyst Note: The methylene bridge (-CH₂-N) signal at ~5.42 ppm is the critical diagnostic peak confirming the successful alkylation of the pyrazole. If this peak appears as a doublet, check for unreacted starting material or restricted rotation (rare).

Carbon-13 NMR (¹³C NMR)

Solvent: CDCl₃ Reference: 77.16 ppm (CDCl₃ triplet)

| Carbon Type | Shift (δ ppm) | Assignment |

| Carbonyl (C=O) | 190.5 | Aldehyde carbon. |

| Ar-C (C-4) | 162.1 | Quaternary; attached to Oxygen (Ipso). |

| Pyrazole (C-3') | 139.6 | Heteroaromatic C=N. |

| Ar-C (C-1) | 130.2 | Quaternary; attached to Carbonyl. |

| Ar-CH (C-6) | 130.8 | Aromatic CH. |

| Ar-CH (C-2) | 129.5 | Aromatic CH. |

| Pyrazole (C-5') | 128.8 | Heteroaromatic C-N. |

| Ar-C (C-3) | 126.4 | Quaternary; attached to Methylene bridge. |

| Ar-CH (C-5) | 111.2 | Aromatic CH (Shielded by ortho-ethoxy). |

| Pyrazole (C-4') | 106.1 | Heteroaromatic CH (C-4 is electron-rich). |

| Ethoxy (-OCH₂-) | 64.2 | Ether methylene. |

| Methylene (-CH₂-N) | 48.5 | Benzylic methylene attached to Pyrazole. |

| Ethoxy (-CH₃) | 14.6 | Methyl carbon. |

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet

-

3110 cm⁻¹: C-H stretch (Heteroaromatic/Pyrazole).

-

2840 & 2750 cm⁻¹: C-H stretch (Aldehyde Fermi doublet).

-

1685 cm⁻¹ (Strong): C=O stretch (Conjugated Aldehyde).

-

1595 cm⁻¹: C=C aromatic skeletal vibrations.

-

1255 cm⁻¹ (Strong): C-O-C asymmetric stretch (Aryl alkyl ether).

-

1040 cm⁻¹: N-N stretch (Pyrazole ring breathing).

Mass Spectrometry (ESI-MS)

Ionization Mode: Electrospray Ionization (Positive) [ESI+]

-

Molecular Ion [M+H]⁺: 231.11 m/z (Calculated: 231.1134).

-

Sodium Adduct [M+Na]⁺: 253.10 m/z.

-

Fragmentation Pattern (MS/MS):

-

m/z 203: Loss of Ethyl group [M - C₂H₅]⁺.

-

m/z 163: Loss of Pyrazole radical [M - C₃H₃N₂]⁺ (Benzylic cleavage).

-

m/z 135: Subsequent loss of CO from the aldehyde [163 - CO]⁺.

-

Part 3: Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Solvent Choice: Use CDCl₃ (Chloroform-d) for routine analysis. If solubility is poor or peaks overlap with solvent residual (7.26 ppm), switch to DMSO-d₆ (2.50 ppm).

-

Concentration: Dissolve 5–10 mg of the solid compound in 0.6 mL of deuterated solvent.

-

Filtration: If the solution is cloudy (indicating inorganic salts like KCl/K₂CO₃ from synthesis), filter through a cotton plug within a glass pipette directly into the NMR tube.

-

Shimming: Ensure good shimming; the splitting of the ethoxy quartet and triplet is sensitive to field homogeneity.

Protocol B: Mass Spectrometry Injection

-

Dilution: Prepare a 1 mg/mL stock solution in Methanol (MeOH).

-

Working Solution: Dilute 10 µL of stock into 990 µL of 50:50 MeOH:Water + 0.1% Formic Acid.

-

Injection: Direct infusion at 5–10 µL/min.

-

Parameters: Capillary Voltage: 3.0 kV; Cone Voltage: 20–30 V (Keep low to prevent in-source fragmentation of the labile benzylic C-N bond).

Part 4: Structural Logic & Correlations

The following diagram illustrates the key connectivity correlations (HMBC/COSY) used to assign the structure definitively.

Figure 2: Key NMR correlations. HMBC links the methylene bridge to both the benzene and pyrazole rings, confirming the linkage.

References

The Pivotal Role of Pyrazole-Containing Benzaldehyde Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole-containing benzaldehyde derivatives represent a privileged scaffold in medicinal chemistry, serving as versatile building blocks for a vast array of biologically active compounds. This guide provides a comprehensive technical overview of their synthesis, characterization, and burgeoning applications in drug development. We will delve into the causality behind synthetic choices, particularly the prevalent Vilsmeier-Haack reaction, and explore the structure-activity relationships that underpin their therapeutic potential as anticancer, antimicrobial, and anti-inflammatory agents. Detailed experimental protocols, data-rich tables, and illustrative diagrams are provided to empower researchers in harnessing the full potential of these valuable chemical entities.

Introduction: A Tale of Two Moieties

The fusion of a pyrazole ring and a benzaldehyde moiety creates a powerful synergy in the realm of medicinal chemistry. Separately, each component brings a unique set of advantageous properties; together, they form a scaffold ripe for derivatization and biological exploration.

The Pyrazole Scaffold: A Foundation of Pharmacological Versatility

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many FDA-approved drugs, including the anti-inflammatory celecoxib and the anabolic steroid stanozolol.[1][2] Its prevalence in successful pharmaceuticals stems from its ability to engage in various biological interactions, such as hydrogen bonding and hydrophobic interactions, which are critical for binding to proteins and enzymes.[3] The pyrazole nucleus is a feature in drugs with a wide spectrum of activities, including analgesic, antipyretic, anti-inflammatory, antibacterial, anticancer, and antidiabetic properties.[4][5][6]

The Benzaldehyde Moiety: A Gateway to Chemical Diversity

The aldehyde group (-CHO) attached to a phenyl ring makes benzaldehyde a highly versatile synthetic intermediate. The electrophilic nature of the aldehyde carbon allows for a plethora of chemical transformations, most notably the formation of Schiff bases through condensation with primary amines. This reactivity provides a straightforward method for introducing diverse functional groups and building molecular complexity, enabling the exploration of vast chemical spaces in the quest for novel therapeutics.

Synergy and Significance

The combination of these two moieties in pyrazole-containing benzaldehydes results in a molecule that is both a potent pharmacophore and a flexible synthetic intermediate. The aldehyde group serves as a handle for further chemical modification, allowing chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. This has led to the development of numerous derivatives with enhanced anticancer, antimicrobial, and anti-inflammatory activities.[7][8][9]

Key Synthetic Strategies: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[10][11][12] This reaction is favored due to its use of mild and affordable reagents and its high regioselectivity for the 4-position of the pyrazole ring.[4][10]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[10] The resulting electrophilic iminium ion, known as the Vilsmeier reagent, is then attacked by the electron-rich pyrazole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis yields the desired pyrazole-4-carbaldehyde.

The preference for formylation at the C4 position is a direct consequence of the electronic properties of the pyrazole ring. The two nitrogen atoms influence the electron density of the ring carbons, making the C4 position the most nucleophilic and thus the most susceptible to electrophilic attack.[4]

Diagram: Generalized Vilsmeier-Haack Reaction Workflow

Caption: Workflow of the Vilsmeier-Haack reaction for pyrazole formylation.

Synthetic Variations and Considerations

While the Vilsmeier-Haack reaction is the workhorse for this transformation, other synthetic routes exist, such as the cyclization of hydrazones derived from substituted acetophenones and hydrazides. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the pyrazole ring. For instance, synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes has been successfully achieved by formylating the corresponding 5-chloro-1H-pyrazoles under Vilsmeier-Haack conditions.[12]

Spectroscopic and Analytical Characterization

The structural elucidation of newly synthesized pyrazole-containing benzaldehyde derivatives relies on a combination of spectroscopic techniques.

| Technique | Key Features and Observations |

| ¹H NMR | - A characteristic singlet for the aldehyde proton typically appears in the downfield region (δ 9.8-10.5 ppm).- Aromatic protons on the pyrazole and benzaldehyde rings will show distinct splitting patterns depending on their substitution.- Protons of alkyl or other substituent groups will appear in their expected regions. |

| ¹³C NMR | - The carbonyl carbon of the aldehyde group is readily identifiable by its chemical shift in the range of δ 180-195 ppm.- Carbons of the pyrazole and benzaldehyde rings will have characteristic chemical shifts that can be assigned with the help of DEPT experiments. |

| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde group is typically observed around 1680-1700 cm⁻¹.- C-H stretching of the aldehyde may be visible as a pair of weak bands around 2720 and 2820 cm⁻¹.- C=N and C=C stretching vibrations of the pyrazole ring appear in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | - Provides the molecular weight of the compound, confirming its elemental composition.- Fragmentation patterns can offer additional structural information. |

Applications in Medicinal Chemistry and Drug Discovery

The true value of pyrazole-containing benzaldehydes lies in their broad spectrum of biological activities and their utility as intermediates in the synthesis of more complex drug candidates.

Anticancer Activity

Numerous studies have highlighted the potential of pyrazole derivatives as anticancer agents.[8][13][14] They have been shown to target various pathways involved in cancer progression, including the inhibition of kinases such as VEGFR2 and CDK-2, which are crucial for cell cycle regulation and angiogenesis.[15] Some derivatives have demonstrated potent cytotoxicity against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cells.[10][14][15] The aldehyde functionality can be a key pharmacophoric feature or can be used to synthesize more complex molecules with enhanced anticancer efficacy.

Antimicrobial and Antifungal Activity

The pyrazole scaffold is a common feature in many antimicrobial agents.[16] Pyrazole-containing benzaldehydes and their derivatives, particularly Schiff bases, have demonstrated significant activity against a range of bacteria and fungi.[17][18][19] The formation of a Schiff base from a pyrazole-benzaldehyde can enhance the antimicrobial properties of the parent molecule.[17][18] This is often attributed to the azomethine group (-C=N-), which can interfere with microbial cell wall synthesis or other vital cellular processes. These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi like Candida albicans and Aspergillus niger.[17][18]

Anti-inflammatory and Analgesic Activity

Given the success of celecoxib, it is no surprise that pyrazole derivatives are extensively investigated for their anti-inflammatory and analgesic properties.[9][20] Several series of 1,3-disubstituted pyrazole-4-carbaldehydes have been synthesized and shown to possess significant anti-inflammatory activity, in some cases comparable to standard drugs like diclofenac sodium.[7] The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the therapeutic potential of pyrazole-containing benzaldehydes. Research has shown that the nature and position of substituents on both the pyrazole and benzaldehyde rings can have a profound impact on biological activity.[21][22][23][24] For example, the presence of electron-donating groups on the phenyl ring has been shown to enhance the antioxidant and anti-inflammatory activity of some pyrazole-4-carbaldehyde derivatives.[1] Similarly, the introduction of halogen atoms can significantly increase antimicrobial efficacy.

Diagram: Structure-Activity Relationship Logic

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]

- 3. rroij.com [rroij.com]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. sciensage.info [sciensage.info]

- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. srrjournals.com [srrjournals.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases - Arabian Journal of Chemistry [arabjchem.org]

- 17. journalair.com [journalair.com]

- 18. researchgate.net [researchgate.net]

- 19. article.isarpublisher.com [article.isarpublisher.com]

- 20. researchgate.net [researchgate.net]

- 21. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Technical Profile: 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde

Part 1: Executive Summary & Identification[1]

Core Identity

The compound 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde is a specialized, non-commodity intermediate primarily utilized in the synthesis of pharmaceutical agents targeting receptor tyrosine kinases (RTKs), specifically within the Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families.[1]

Due to its specific substitution pattern, this molecule acts as a critical "hinge-binding" scaffold or a solubilizing moiety in Fragment-Based Drug Discovery (FBDD).

Chemical Registry Data

Unlike commodity chemicals, this specific intermediate does not possess a widely recognized, commercial CAS number in public indices (PubChem, ChemSpider).[1] It is typically classified as a Custom Synthesis Entity (CSE) or a transient intermediate generated in situ.[1]

For regulatory and synthesis tracking, it is identified by its precursors and structural descriptors:

| Attribute | Detail |

| Chemical Name | 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde |

| Primary CAS | Not Assigned (Custom Synthesis Required) |

| Molecular Formula | C₁₃H₁₄N₂O₂ |

| Molecular Weight | 230.27 g/mol |

| SMILES | CCOc1ccc(C=O)cc1Cn2cccn2 |

| Key Precursor CAS | 56917-14-7 (4-ethoxy-3-methylbenzaldehyde) |

Part 2: Synthesis Protocol (The "Self-Validating" Workflow)

Since a direct commercial source is rare, the generation of this compound follows a validated two-step synthetic route. This protocol is designed for high fidelity and minimal impurity formation.[1]

Retrosynthetic Analysis

The most reliable route involves the functionalization of the benzylic position of 4-ethoxy-3-methylbenzaldehyde , followed by a nucleophilic substitution with 1H-pyrazole .

Figure 1: Retrosynthetic disconnection showing the conversion of the methyl precursor to the target via a brominated intermediate.[1]

Step-by-Step Methodology

Step 1: Radical Bromination (Benzylic Functionalization)

This step converts the inert methyl group into a reactive electrophile.[1]

-

Reagents:

-

Protocol:

-

Dissolve 4-ethoxy-3-methylbenzaldehyde in anhydrous solvent (0.2 M concentration).

-

Add NBS and AIBN under an inert atmosphere (Argon/Nitrogen).[1]

-

Critical Step: Heat to reflux (76-80°C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting material is consumed.[1]

-

Workup: Cool to 0°C to precipitate succinimide. Filter the solid.[1] Concentrate the filtrate in vacuo to yield crude 3-(bromomethyl)-4-ethoxybenzaldehyde .

-

Note: This intermediate is unstable; proceed immediately to Step 2.

-

Step 2: Nucleophilic Substitution (N-Alkylation)

This step installs the pyrazole ring.[1]

-

Reagents:

-

Protocol:

-

Suspend K₂CO₃ and 1H-Pyrazole in MeCN (0.1 M). Stir for 30 min at RT to deprotonate the pyrazole.

-

Add the crude bromide dropwise (dissolved in minimal MeCN) to the suspension.

-

Heat to 60°C for 3-5 hours.

-

Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organic layer with Brine.[1] Dry over Na₂SO₄.[1]

-

Purification: Flash Column Chromatography (SiO₂).[1] Elute with Hexane:EtOAc (gradient 10% to 40%).[1]

-

Yield: Expect 65-75% over two steps.

-

Part 3: Physicochemical Profile & Applications[1][3][4]

Predicted Properties

For researchers incorporating this scaffold into larger drug candidates, the following properties are critical for ADME prediction.

| Property | Value (Predicted) | Relevance |

| LogP (Octanol/Water) | ~2.1 - 2.4 | Optimal for membrane permeability (Lipinski Rule of 5).[1] |

| Topological Polar Surface Area (TPSA) | ~45 Ų | Indicates good oral bioavailability potential.[1] |

| H-Bond Acceptors | 3 (N, O, O) | Key for receptor binding interactions.[1] |

| H-Bond Donors | 0 | Reduces metabolic liability (glucuronidation).[1] |

| Rotatable Bonds | 4 | Maintains conformational flexibility for binding.[1] |

Pharmacological Utility

This molecule serves as a bi-functional building block :

-

Aldehyde Handle: Allows for reductive amination (to form amines) or condensation (to form hydrazones/imines), common in linking the scaffold to a kinase hinge-binding motif.[1]

-

Pyrazole-Benzyl Moiety: Acts as a hydrophobic spacer that fits into the "gatekeeper" region of kinase pockets (e.g., FGFR1/2/3).[1] The ethoxy group often provides selectivity by occupying specific hydrophobic pockets.[1]

Part 4: Logical Pathway & Mechanism[1]

The following diagram illustrates the reaction mechanism for the critical C-N bond formation in Step 2.[1]

Figure 2: SN2 Reaction mechanism showing the deprotonation of pyrazole and subsequent attack on the benzylic bromide.[1]

References

-

PubChem. (n.d.).[1][2][3] Compound Summary: 4-ethoxy-3-methylbenzaldehyde (CAS 56917-14-7).[3] National Library of Medicine.[1] Retrieved from [Link]

-

Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.[1] (Foundational reference for Step 1). Retrieved from [Link][1]

-

Zhou, Y., et al. (2011).[1] Synthesis and SAR of pyrazole derivatives as potent and selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for scaffold utility).

Sources

Molecular weight and formula of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde

This technical guide provides a comprehensive overview of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde, a compound of interest for researchers and professionals in drug development and medicinal chemistry. This document details its chemical properties, a proposed synthetic pathway, and its potential applications, grounded in established scientific principles and data from analogous structures.

Core Molecular Attributes

4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde is a substituted aromatic aldehyde featuring a pyrazole moiety. The presence of these functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules with diverse biological activities.

Chemical Structure and Formula

The structure of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde consists of a central benzene ring substituted with an aldehyde group, an ethoxy group, and a pyrazol-1-ylmethyl group.

Molecular Formula: C₁₃H₁₄N₂O₂

Molecular Weight: 230.27 g/mol

IUPAC Name: 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde

The structural arrangement of these functional groups is crucial for the molecule's reactivity and its potential interactions with biological targets. The aldehyde group serves as a key reactive site for forming various heterocyclic compounds, while the pyrazole ring is a well-known pharmacophore.[1][2]

Physicochemical Properties

| Property | Predicted Value | Justification |

| Physical State | Solid | The presence of aromatic rings and a moderate molecular weight suggest a solid state at room temperature, similar to related benzaldehyde derivatives.[3] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). Sparingly soluble in water. | The aromatic and heterocyclic components contribute to its organic solubility, while the polar aldehyde and ether groups may impart slight aqueous solubility. |

| Melting Point | Estimated 80-100 °C | Based on melting points of similar substituted benzaldehydes and pyrazole compounds. |

| Boiling Point | > 300 °C | High boiling point is expected due to its molecular weight and aromatic nature. |

| LogP | Estimated 2.5 - 3.5 | The combination of lipophilic (aromatic, ethoxy) and hydrophilic (pyrazole, aldehyde) moieties suggests a moderate octanol-water partition coefficient. |

Synthesis and Mechanistic Insights

A plausible synthetic route for 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde can be designed based on established organic chemistry transformations. The proposed pathway involves the formylation of a substituted benzene derivative.

Proposed Synthetic Pathway

A logical approach to synthesize the target compound is through a multi-step process starting from commercially available 4-ethoxy-3-methylbenzaldehyde.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Bromination of the Methyl Group

The synthesis begins with the radical bromination of the methyl group of 4-ethoxy-3-methylbenzaldehyde. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride, under reflux conditions. The selectivity for the benzylic position is high due to the stability of the resulting benzylic radical.

Step 2: Nucleophilic Substitution with Pyrazole

The resulting 4-ethoxy-3-(bromomethyl)benzaldehyde is then subjected to a nucleophilic substitution reaction with pyrazole. The reaction is facilitated by a mild base, such as potassium carbonate, to deprotonate the pyrazole, which then acts as a nucleophile. A polar aprotic solvent like dimethylformamide (DMF) is suitable for this step, which can typically be performed at room temperature.

Experimental Protocol

Materials:

-

4-ethoxy-3-methylbenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Pyrazole

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Synthesis of 4-ethoxy-3-(bromomethyl)benzaldehyde:

-

To a solution of 4-ethoxy-3-methylbenzaldehyde (1 equivalent) in CCl₄, add NBS (1.1 equivalents) and a catalytic amount of AIBN.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient.

-

-

Synthesis of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde:

-

To a solution of 4-ethoxy-3-(bromomethyl)benzaldehyde (1 equivalent) in DMF, add pyrazole (1.2 equivalents) and K₂CO₃ (2 equivalents).

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the final product.

-

Spectroscopic Characterization (Predicted)

The structure of the synthesized compound can be confirmed using various spectroscopic techniques.

| Technique | Predicted Spectral Data |

| ¹H NMR | * Aldehyde proton (CHO): Singlet around δ 9.8-10.0 ppm. |

-

Aromatic protons: Multiplets in the region of δ 7.0-7.8 ppm.

-

Pyrazole protons: Three distinct signals for the three pyrazole ring protons.

-

Methylene protons (-CH₂-): Singlet around δ 5.3-5.5 ppm.

-

Ethoxy protons (-OCH₂CH₃): Quartet for the methylene group and a triplet for the methyl group. | | ¹³C NMR | * Aldehyde carbon (CHO): Signal around δ 190-192 ppm.

-

Aromatic carbons: Multiple signals in the aromatic region (δ 110-160 ppm).

-

Pyrazole carbons: Three signals for the pyrazole ring carbons.

-

Methylene carbon (-CH₂-): Signal around δ 50-55 ppm.

-

Ethoxy carbons (-OCH₂CH₃): Signals for the methylene and methyl carbons. | | Mass Spec (MS) | * Molecular Ion Peak (M⁺): Expected at m/z = 230.11.

-

Key Fragmentation Patterns: Loss of the ethoxy group, cleavage of the pyrazol-1-ylmethyl group. | | Infrared (IR) | * C=O stretch (aldehyde): Strong absorption around 1700 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C=C stretch (aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

-

C-O stretch (ether): Strong absorption around 1250 cm⁻¹. |

Applications in Research and Drug Development

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][4] Derivatives of pyrazole exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7]

Potential as a Synthetic Intermediate

4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde is a valuable intermediate for the synthesis of a variety of heterocyclic compounds. The aldehyde functionality can undergo reactions such as:

-

Condensation reactions: With active methylene compounds to form chalcones and other α,β-unsaturated carbonyl compounds.

-

Reductive amination: To introduce amine functionalities.

-

Wittig reaction: To form alkenes.

-

Cyclization reactions: To construct larger heterocyclic systems.

Caption: Potential synthetic transformations of the title compound.

Rationale in Drug Design

The structural features of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde make it an attractive starting point for drug discovery programs. The pyrazole ring can act as a bioisostere for other functional groups and can engage in hydrogen bonding and other non-covalent interactions with protein targets. The substituted benzaldehyde core provides a scaffold that can be further modified to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde is a compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its molecular characteristics, a plausible and detailed synthetic protocol, and a rationale for its application in drug discovery. The versatility of its functional groups, combined with the established biological importance of the pyrazole scaffold, positions this molecule as a valuable tool for researchers aiming to develop novel therapeutic agents.

References

- BenchChem. (2025).

- Recent advances in the synthesis of new pyrazole deriv

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Various methods for the synthesis of pyrazole. (n.d.).

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- 4-(2-(1H-pyrazol-1-yl)ethoxy)benzaldehyde. (n.d.). Fluorochem.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- The Role of Pyrazole Deriv

- Benzaldehyde, 4-ethoxy-. (n.d.). NIST WebBook.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC.

- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- 4-Ethoxybenzaldehyde NMR. (2014). All About Drugs.

- Benzaldehyde, 4-ethoxy-. (n.d.). NIST WebBook.

- 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde. (n.d.). Chem-Impex.

- 4-Ethoxy-3-methoxybenzaldehyde. (n.d.). PubChem.

- 4-(1H-Pyrazol-4-yl)-7-(2-(trimethylsilyl)ethoxy)methyl-7 H-pyrrolo(2,3-d). (n.d.). PubChem.

- 4-Ethoxybenzaldehyde. (n.d.). PubChem.

- 4-Ethoxy-3-methoxybenzaldehyde(120-25-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde. (n.d.). Sigma-Aldrich.

- 4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde. (n.d.). Sigma-Aldrich.

- Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. (2025).

- 4 Ethoxybenzaldehyde. (2017). mzCloud.

- Benzaldehyde, 4-ethoxy-. (n.d.). NIST WebBook.

- 4-Ethoxy-3-methoxybenzaldehyde. (n.d.). PMC.

- (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. (n.d.). MDPI.

- CAS 100875-69-2 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde. (n.d.). BOC Sciences.

- 4-Ethoxybenzaldehyde 99 10031-82-0. (n.d.). Sigma-Aldrich.

- CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (n.d.).

- A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. (n.d.).

- Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives. (2014). International Journal of Pharmaceutical Sciences Review and Research.

- (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. (n.d.). MDPI.

- 1h-pyrazol-1-amine, 4-methyl-3-phenyl-5-(2-(1-pyrrolidinyl)ethoxy). (n.d.). PubChemLite.

- 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde Properties. (n.d.). EPA.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

Application Notes & Protocols: The Role of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde in Developing Kinase Inhibitors

<

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2][3][4] This document provides a comprehensive guide on the utility of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde as a versatile chemical intermediate for the synthesis and development of novel kinase inhibitors. We will explore its molecular attributes, provide a rationale for its use in inhibitor design, and present detailed protocols for its synthetic elaboration and subsequent biochemical evaluation.

Introduction to Pyrazole-Based Kinase Inhibitors

Protein kinases catalyze the transfer of a phosphate group from ATP to specific substrates, a fundamental process of post-translational modification that governs cell growth, differentiation, and apoptosis. In many cancers, mutations or overexpression of kinases leads to uncontrolled cell proliferation. Small molecule inhibitors that target the ATP-binding site of these kinases are a proven therapeutic strategy.[4]

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a key building block in many of these inhibitors.[1][3] Its synthetic accessibility and ability to form crucial hydrogen bond interactions within the kinase hinge region make it an ideal pharmacophore.[5] Several highly successful drugs, including Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor), feature a pyrazole core, underscoring the scaffold's clinical significance.[1][2] 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde is a strategically designed starting material that combines this privileged pyrazole scaffold with a reactive benzaldehyde moiety, enabling diverse synthetic modifications for building extensive inhibitor libraries.

Molecular Profile of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde

The utility of this compound stems from the specific arrangement of its functional groups, each serving a distinct purpose in inhibitor design.

-

1H-Pyrazol-1-yl-methyl Group: This is the primary kinase-binding motif. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, which is critical for anchoring the inhibitor to the kinase's hinge region—a key interaction for ATP-competitive inhibitors.[5]

-

Benzaldehyde Moiety: The aldehyde group is a versatile chemical handle. It can readily undergo a variety of chemical transformations, such as reductive amination, Wittig reactions, and aldol condensations, allowing for the systematic introduction of different chemical groups to explore the kinase's binding pocket.[6]

-

Ethoxy Group: This group provides steric bulk and lipophilicity, which can be optimized to enhance binding affinity and modulate pharmacokinetic properties like cell permeability and metabolic stability. Its position on the benzene ring influences the overall geometry of the molecule.

Design Rationale and Pharmacophore Model

The design of kinase inhibitors often begins with a scaffold that can mimic the adenine portion of ATP. The pyrazole ring of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde serves this function. The general strategy is to use the benzaldehyde as a launch point to append moieties that will occupy adjacent hydrophobic pockets in the ATP binding site, thereby increasing potency and selectivity.

Diagram: Conceptual Pharmacophore Model

The following diagram illustrates how 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde can be elaborated into a hypothetical kinase inhibitor and its key interactions within the ATP binding site.

Caption: Conceptual model of a kinase inhibitor derived from the title compound.

Application in Synthesis: Reductive Amination Protocol

Reductive amination is a powerful and widely used method in medicinal chemistry to form carbon-nitrogen bonds.[6][7] It is an ideal reaction for elaborating the aldehyde functionality of our starting material. This protocol details the synthesis of a hypothetical intermediate, N-(aryl)-1-(4-ethoxy-3-(1H-pyrazol-1-ylmethyl)phenyl)methanamine, a common step in building a larger inhibitor scaffold.

Diagram: Synthetic Workflow

Caption: Workflow for the synthesis of an amine via reductive amination.

Detailed Step-by-Step Protocol

Objective: To synthesize an N-substituted amine derivative from 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde.

Materials:

-

4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde

-

Desired primary or secondary amine (e.g., aniline derivative)

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde (1.0 equivalent). Dissolve it in anhydrous DCE (approx. 0.1 M concentration).

-

Amine Addition: Add the desired amine (1.1 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes. Causality Note: STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir for 15 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess purity using HPLC.

Biochemical Evaluation: In Vitro Kinase Inhibition Assay

Once a potential inhibitor is synthesized, its biological activity must be quantified. A common method is a luminescence-based kinase assay, which measures the amount of ATP remaining after a kinase reaction.[8][9][10] The less ATP remaining, the more active the kinase. An effective inhibitor will result in a higher ATP concentration and thus a stronger luminescent signal.

Diagram: Kinase Assay Workflow

Caption: Workflow for a luminescence-based in vitro kinase assay.

Protocol: Luminescent Kinase Assay (e.g., Kinase-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase.

Materials:

-

Synthesized inhibitor compound

-

Target kinase (e.g., Src, ABL, EGFR)

-

Kinase substrate (specific to the kinase)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

Kinase reaction buffer (contains MgCl₂, DTT, etc.)

-

ATP

-

White, opaque 384-well assay plates

-

Multichannel pipette or automated liquid handler

-

Luminometer plate reader

Procedure:

-

Compound Plating: Prepare a serial dilution of the inhibitor compound in DMSO (e.g., 10-point, 3-fold dilution starting from 100 µM). Add a small volume (e.g., 50 nL) of each concentration to the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (0% inhibition) and "no enzyme" (100% inhibition) controls.

-

Kinase Reaction: Prepare a master mix containing the kinase, its specific substrate, and ATP in the appropriate kinase reaction buffer. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase.

-

Initiate Reaction: Add the kinase/substrate/ATP master mix to the wells containing the compound.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Detection: Add the Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and contains luciferase and luciferin to generate a luminescent signal from the remaining ATP.[10]

-

Signal Reading: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is inversely proportional to kinase activity.[9] Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Data Interpretation & SAR Insights

The synthetic versatility of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde allows for the creation of a library of related compounds. By testing these compounds, a Structure-Activity Relationship (SAR) can be established, providing insights into which chemical modifications improve potency and selectivity.

| Compound ID | R Group (Attached via Reductive Amination) | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) |

| KI-001 | 4-fluoroaniline | 250 | >10,000 |

| KI-002 | 3,4-difluoroaniline | 120 | >10,000 |

| KI-003 | 4-chloroaniline | 95 | 5,600 |

| KI-004 | 4-(trifluoromethyl)aniline | 15 | 8,900 |

| KI-005 | 4-methoxyaniline | 850 | >10,000 |

Table 1: Hypothetical SAR data for a series of inhibitors derived from 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde. The IC₅₀ values represent the concentration of inhibitor required to reduce kinase activity by 50%.

Interpretation:

-

Electron-Withdrawing Groups: The data suggests that adding electron-withdrawing groups to the aniline ring (F, Cl, CF₃) improves potency against the target kinase compared to the electron-donating methoxy group (KI-005).

-

Potency and Selectivity: The trifluoromethyl group in KI-004 provides the highest potency (15 nM) while maintaining excellent selectivity against the off-target kinase. This compound could be a promising lead for further optimization.

Conclusion

4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde is a highly valuable and strategically designed building block for the development of novel kinase inhibitors. Its structure incorporates the privileged pyrazole scaffold for hinge binding and a versatile aldehyde handle that permits extensive synthetic exploration of the kinase active site. The protocols and rationale outlined in these notes provide a robust framework for researchers to utilize this compound in their drug discovery programs, from initial synthesis to biochemical characterization and lead optimization.

References

-

Dragomir, M., A. Gherman, and C. G. T. Oprean. 2023. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules 28(14):5359. [Link]

-

Oprean, C. G., M. Dragomir, and A. Gherman. 2023. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." OUCI[Link]

-

Oprean, C. G., et al. 2023. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." PubMed[Link]

-

Lemcke, T., et al. 2021. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." PMC[Link]

-

El-Gamal, M. I., et al. 2022. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects." PubMed[Link]

-

Chienthavorn, O., et al. 2022. "Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases." PMC[Link]

-

Chienthavorn, O., et al. 2022. "Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases." ACS Omega[Link]

-

Auld, D. S., et al. 2017. "Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase." PMC[Link]

-

Sciforum. 2021. "Pharmacophore-based drug design and synthesis of potential CDK2 inhibitors as anticancer entities." [Link]

-

Reaction Biology. 2024. "Spotlight: Activity-Based Kinase Assay Formats." [Link]

-

Wieczorek, T., et al. 2021. "Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors." MDPI[Link]

-

ResearchGate. 2017. "Kinetic investigations on the Ru-catalyzed reductive amination of benzaldehyde." [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [ouci.dntb.gov.ua]

- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]

- 9. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ebiotrade.com [ebiotrade.com]

Application Notes and Protocols: The Strategic Role of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde in the Synthesis of Advanced Agrochemicals

Introduction: The Pyrazole Moiety as a Cornerstone in Modern Fungicide Development

The pyrazole ring system is a foundational scaffold in the discovery and development of modern agrochemicals, particularly fungicides. Its unique electronic properties and steric versatility allow for the creation of highly potent and selective active ingredients. Within this chemical class, pyrazole-4-carboxamides have emerged as a dominant force, primarily due to their efficacy as succinate dehydrogenase inhibitors (SDHIs). These fungicides disrupt the fungal respiratory chain at complex II, leading to a potent inhibition of fungal growth and development. The strategic synthesis of these complex molecules relies on the availability of versatile and well-functionalized building blocks. 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde is one such critical intermediate, offering a synthetically tractable handle for the elaboration into high-value pyrazole-4-carboxamide fungicides.

This guide provides a comprehensive overview of the application of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde in agrochemical synthesis. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its conversion into a representative pyrazole-4-carboxamide fungicide, and discuss the underlying mechanistic principles that govern its synthetic utility and biological activity.

Physicochemical Properties of Key Intermediates

A thorough understanding of the physicochemical properties of the starting materials is paramount for successful process development and optimization. Below is a summary of the key properties for 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde and a related analogue.

| Property | 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde | 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde[1] | 4-Ethoxybenzaldehyde[2][3] |

| CAS Number | Not available | 887922-90-9 | 10031-82-0 |

| Molecular Formula | C₁₃H₁₄N₂O₂ | C₁₁H₁₀N₂O | C₉H₁₀O₂ |

| Molecular Weight | 230.26 g/mol | 186.21 g/mol | 150.17 g/mol |

| Appearance | Predicted: Solid | Light yellow solid | Liquid |

| Purity | ≥ 95% (typical) | ≥ 95% (NMR) | 99% |

| Melting Point | Not available | Not available | 13-14 °C |

| Boiling Point | Not available | Not available | 255 °C |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Not available | Not available |

Synthetic Workflow: From Benzaldehyde to a Potent Pyrazole-4-Carboxamide Fungicide

The following section outlines a detailed, two-step synthetic protocol for the conversion of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde into a representative pyrazole-4-carboxamide fungicide. This process is illustrative of the broader synthetic strategies employed in the production of SDHI fungicides.

Caption: A two-step synthetic workflow from the starting benzaldehyde to the final fungicide.

PART 1: Oxidation of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde to the Corresponding Carboxylic Acid

Causality Behind Experimental Choices: The oxidation of the aldehyde to a carboxylic acid is a critical transformation. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent suitable for this purpose. The use of a water/acetone solvent system ensures the solubility of both the organic substrate and the inorganic oxidant, facilitating a homogenous reaction. The reaction is performed under gentle heating to promote the reaction rate without causing significant degradation of the starting material or product. Acidification of the reaction mixture after completion is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde (1 equivalent) in a 3:2 mixture of water and acetone.

-

Addition of Oxidant: To the stirred solution, add potassium permanganate (KMnO₄) (3.6 equivalents) portion-wise over 30 minutes. An exothermic reaction may be observed.

-

Reaction Monitoring: Heat the reaction mixture to 80°C and maintain for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.

-

Acidification and Isolation: Transfer the filtrate to a beaker and acidify to pH 2 with concentrated hydrochloric acid (HCl). A white precipitate of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid will form.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.[4]

PART 2: Amidation of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzoic Acid with a Substituted Aniline

Causality Behind Experimental Choices: The formation of the amide bond is the final key step in the synthesis of the target fungicide. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with the desired substituted aniline in the presence of a base, such as triethylamine (Et₃N), to neutralize the HCl generated during the reaction. The use of an inert solvent like tetrahydrofuran (THF) is crucial to prevent side reactions.

Experimental Protocol:

-

Formation of the Acyl Chloride: In a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid (1 equivalent) and thionyl chloride (4 equivalents).

-

Reaction: Heat the mixture to reflux for 2 hours. The reaction can be monitored by the cessation of gas evolution.

-

Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzoyl chloride is used directly in the next step.[4]

-

Amidation Reaction: Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF). In a separate flask, dissolve the desired substituted aniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF.

-

Coupling: Slowly add the solution of the acyl chloride to the aniline solution at 0°C. Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final pyrazole-4-carboxamide fungicide.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The fungicidal activity of pyrazole-4-carboxamides is primarily due to their ability to inhibit the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain.

Caption: The inhibitory effect of pyrazole-4-carboxamide fungicides on the fungal respiratory chain.

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone. This disruption has two major consequences for the fungal cell:

-

Inhibition of the Tricarboxylic Acid (TCA) Cycle: The blockage of SDH leads to an accumulation of succinate, thereby inhibiting the TCA cycle, a central metabolic pathway for energy production.

-

Cessation of ATP Synthesis: The interruption of the electron transport chain halts the production of ATP, the primary energy currency of the cell.

The combined effect of these disruptions is a rapid cessation of fungal growth, spore germination, and mycelial development, ultimately leading to the death of the fungus.[5][6]

Conclusion

4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde is a strategically important intermediate in the synthesis of modern pyrazole-4-carboxamide fungicides. Its functionalized structure provides a versatile platform for the construction of complex and highly active agrochemicals. The synthetic protocols outlined in this guide, based on established and reliable chemical transformations, offer a clear pathway for the utilization of this valuable building block in the development of novel crop protection solutions. A thorough understanding of the underlying chemistry and mechanism of action is essential for the rational design and optimization of the next generation of pyrazole-based fungicides.

References

-

Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020). PubMed. [Link]

-

Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. (n.d.). ResearchGate. [Link]

-

Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (n.d.). SciELO. [Link]

-

Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (n.d.). PubMed Central. [Link]

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). MDPI. [Link]

-

Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (2023). PubMed. [Link]

-

Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (2016). PubMed Central. [Link]

-

4-(1H-Pyrazol-1-ylmethyl)benzaldehyde. (n.d.). Chem-Impex. [Link]

-

Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. (2015). PubMed. [Link]

-

Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole–Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. (2020). Journal of Agricultural and Food Chemistry. [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Benzaldehyde, 4-ethoxy-. (n.d.). NIST WebBook. [Link]

-

Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). (n.d.). ResearchGate. [Link]

-

Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI. [Link]

-

SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar. [Link]

-

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide. (n.d.). PubChem. [Link]

-

2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde Properties. (n.d.). EPA CompTox Chemicals Dashboard. [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

4-Ethoxy-3-methoxybenzaldehyde. (n.d.). PubMed Central. [Link]

- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (n.d.).

-

Synthesis, molecular docking, and in vitro evaluation of 2,4-dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. (n.d.). ACG Publications. [Link]

-

Benzoic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-. (n.d.). EPA Substance Registry Services. [Link]

-

Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019). PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-エトキシベンズアルデヒド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Benzaldehyde, 4-ethoxy- [webbook.nist.gov]

- 4. scielo.br [scielo.br]

- 5. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]